
Acide 4-(pyridin-3-yloxy)butanoïque
Vue d'ensemble
Description
4-(Pyridin-3-yloxy)butanoic acid is a monocarboxylic acid that features a pyridin-3-yloxy group attached to a butanoic acid backbone
Applications De Recherche Scientifique
4-(Pyridin-3-yloxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yloxy)butanoic acid typically involves the reaction of pyridin-3-ol with butanoic acid derivatives under specific conditions. One common method is the esterification of pyridin-3-ol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-(Pyridin-3-yloxy)butanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Pyridin-3-yloxy)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of 4-oxo-4-(pyridin-3-yloxy)butanoic acid.
Reduction: Formation of 4-(pyridin-3-yloxy)butanol.
Substitution: Formation of various substituted pyridin-3-yloxy derivatives.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-3-yloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
- 4-oxo-4-(pyridin-3-yl)butanoic acid
- 4-(pyridin-3-yloxy)butanol
- 4-(pyridin-3-yloxy)butanal
Comparison: 4-(Pyridin-3-yloxy)butanoic acid is unique due to its specific functional groups and the resulting chemical properties
Propriétés
IUPAC Name |
4-pyridin-3-yloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)4-2-6-13-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVLUVEWFOEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)
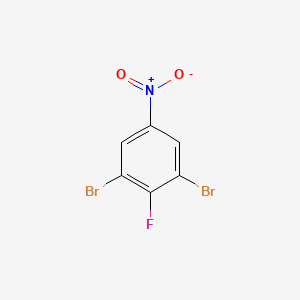
![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)
![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
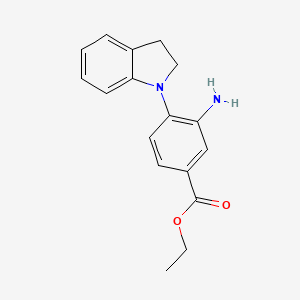
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)
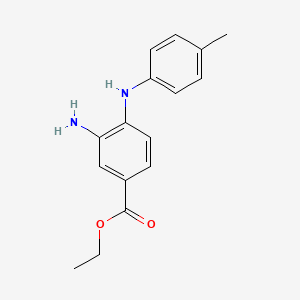

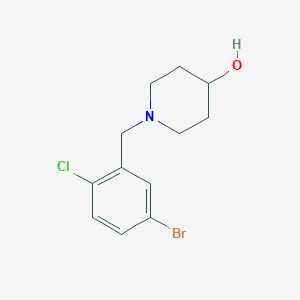
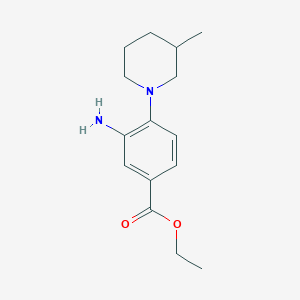
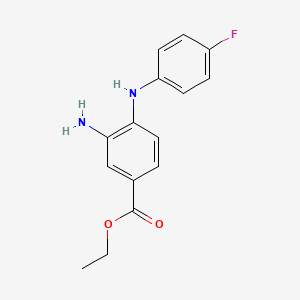
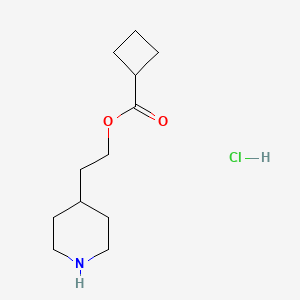
![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)
